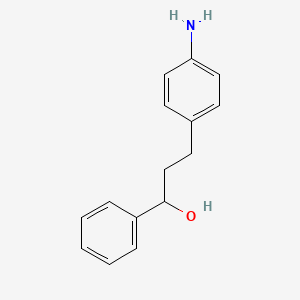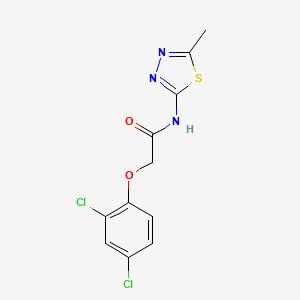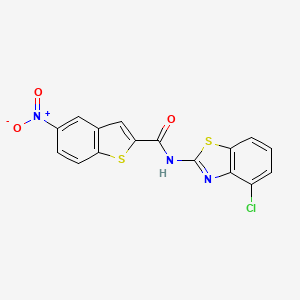![molecular formula C9H9ClN4S B2669277 5-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline CAS No. 733030-65-4](/img/structure/B2669277.png)
5-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline” is a chemical compound that contains a 1,2,4-triazole ring, which is a five-membered aromatic azole chain with two carbon and three nitrogen atoms . This compound is part of a class of compounds that have shown significant antibacterial activity .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves various chemical reactions . The IR absorption spectra of similar compounds have shown two signals for C=O groups at 1650–1712 cm−1 .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,2,4-triazole ring . The 1H-NMR spectrum of similar compounds has shown two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Aplicaciones Científicas De Investigación
Photochemical Decomposition and Environmental Impact
The study of sulfamethoxazole, a compound sharing similarities in its sulfanyl aniline structure, revealed its photolability and the formation of various photoproducts, including aniline derivatives. This research sheds light on the environmental fate and degradation pathways of such compounds, which can be crucial for understanding their environmental impact and for designing more eco-friendly alternatives (Wei Zhou, D. Moore, 1994).
Synthesis and Chemical Properties
Research into novel synthesis methods for derivatives of sulfanyl aniline compounds has provided insights into their chemical properties and potential applications. For instance, the creation of conformationally constrained, masked cysteines via sulfanyl substitutions represents a significant advancement in the field of organic chemistry, opening new avenues for drug development and materials science (F. Clerici, M. L. Gelmi, D. Pocar, 1999).
Interactions and Coordination Compounds
The design of ligands based on 1,3,5-triazine structures, including those with sulfanyl aniline components, to favor anion–π and/or lone pair–π interactions has significant implications for the development of coordination compounds. This research is pivotal for advancing supramolecular chemistry and could lead to novel materials with specific electronic and structural properties (J. Costa et al., 2010).
Biodegradation and Bioremediation
Studies on the biodegradation pathways of chloroaniline-based compounds have highlighted the potential for using microorganisms to remediate environments contaminated with these chemicals. This research is critical for environmental science, offering strategies to tackle pollution by such persistent organic pollutants (E. Kuhn, J. Suflita, 1989).
Antibacterial Properties and Surface Activity
The synthesis of 1,2,4-triazole derivatives and their evaluation for antibacterial properties and surface activity demonstrate the biomedical applications of sulfanyl aniline compounds. Such research contributes to the development of new antimicrobial agents and surface-active substances, addressing ongoing challenges in medicine and materials science (R. El-Sayed, 2006).
Propiedades
IUPAC Name |
5-chloro-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4S/c1-14-5-12-13-9(14)15-8-3-2-6(10)4-7(8)11/h2-5H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIABKKRMMFJMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SC2=C(C=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


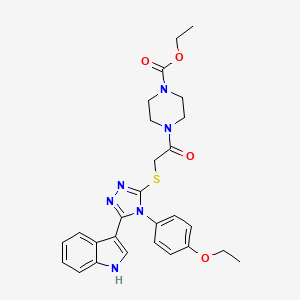
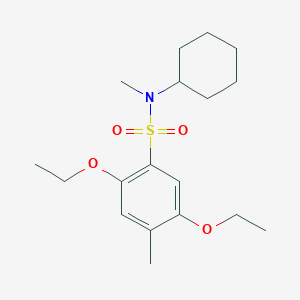

![(E)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2669203.png)

![2-[4-(2-pyridinyl)piperazino]-N-{4-[(2,3,4-trichlorobenzyl)sulfanyl]phenyl}acetamide](/img/structure/B2669209.png)


